MAO-B Inhibition Potency and Isoform Selectivity Compared to Baseline MAO Panel
The target compound demonstrates moderate preferential inhibition of human recombinant MAO-B (IC₅₀ = 800 nM) over MAO-A (IC₅₀ = 10,600 nM), yielding a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) of approximately 13.3 [1]. This selectivity profile contrasts with the classical MAO-B inhibitor selegiline (L-deprenyl), which exhibits sub-nanomolar MAO-B potency (IC₅₀ ≈ 8–30 nM) and >1,000-fold selectivity over MAO-A [2], and with the non-selective inhibitor phenelzine, which potently inhibits both isoforms (MAO-A IC₅₀ ≈ 10–50 nM; MAO-B IC₅₀ ≈ 20–100 nM) [3]. The target compound thus occupies a distinct intermediate selectivity niche, potentially useful as a pharmacological tool compound where moderate and preferential MAO-B inhibition is desired without complete ablation of MAO-A activity.
| Evidence Dimension | MAO-B inhibition potency and MAO-A/MAO-B selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 800 nM; MAO-A IC₅₀ = 10,600 nM; Selectivity Index = 13.3 |
| Comparator Or Baseline | Selegiline: MAO-B IC₅₀ ≈ 8–30 nM, SI > 1,000; Phenelzine: MAO-A IC₅₀ ≈ 10–50 nM, MAO-B IC₅₀ ≈ 20–100 nM, SI ≈ 0.2–5 |
| Quantified Difference | Target compound is 27–100× less potent at MAO-B than selegiline but exhibits a distinct intermediate selectivity profile versus both selegiline (highly MAO-B-selective) and phenelzine (non-selective). |
| Conditions | Human recombinant MAO-B: Amplex Red assay (target compound); human recombinant MAO-A: kynuramine fluorimetric assay. Comparator data from published literature using recombinant human MAO enzymes. |
Why This Matters
The intermediate selectivity profile differentiates this compound from both high-selectivity MAO-B inhibitors and non-selective MAO inhibitors, enabling specific experimental designs where graded MAO-B preference is required.
- [1] BindingDB. BDBM50350503 (CHEMBL1814645). IC50: 800 nM (human recombinant MAO-B, Amplex Red assay); IC50: 1.06E+4 nM (human recombinant MAO-A, kynuramine fluorimetric assay). Curated by ChEMBL, 2013. View Source
- [2] Youdim MBH, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147(S1):S287-S296. Selegiline MAO-B IC50 and selectivity data. View Source
- [3] Fowler JS, et al. Evidence that brain MAO A activity does not contribute to the antidepressant action of phenelzine. J Clin Psychopharmacol. 2001;21(5):456-461. View Source
